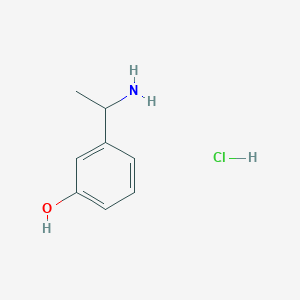

(R)-3-(1-Aminoethyl)phenol hydrochloride

Description

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBKHDKLDOGKKN-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-(1-Aminoethyl)phenol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of (R)-3-(1-Aminoethyl)phenol hydrochloride, a key chiral intermediate in the synthesis of various biologically active molecules. This document outlines its fundamental characteristics, experimental protocols for property determination, and key aspects of its chemical behavior and synthesis, presented in a format tailored for research and development professionals.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties are well-documented, specific experimental values for melting point, solubility, and pKa for this particular salt are not consistently available in public literature. In such cases, data for the free base or closely related compounds are provided for reference.

| Property | Value | Reference |

| IUPAC Name | 3-[(1R)-1-aminoethyl]phenol;hydrochloride | [1] |

| CAS Number | 856563-08-1 | [2][3][4] |

| Molecular Formula | C₈H₁₂ClNO | [2][3][4] |

| Molecular Weight | 173.64 g/mol | [2][3][4] |

| Appearance | Solid (predicted) | |

| Melting Point | 177-180 °C (for the free base, 3-(1-aminoethyl)phenol) | |

| Boiling Point | 266.3 ± 15.0 °C (Predicted for the free base) | |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents.[2] Likely soluble in water and lower alcohols. | [5] |

| pKa | Predicted values: ~9-10 for the ammonium group, ~10 for the phenolic group |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and chemical synthesis. The following sections detail standard experimental protocols for measuring key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded. Pure compounds typically exhibit a sharp melting point range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, in close proximity to a calibrated thermometer or temperature sensor.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[6][7] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[9][10]

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[10][11]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution).[11][12]

-

Equilibration: The flask is sealed and placed in a shaker or agitator, typically in a temperature-controlled environment (e.g., 25°C or 37°C), for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.[9][12]

-

Phase Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a syringe filter) or centrifuged to remove any undissolved solid particles.[9][13]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.[14][15]

Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is added incrementally. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.[14][15]

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture for sparingly soluble compounds.[16] The ionic strength of the solution is often kept constant with an inert salt like KCl.[14]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[14][15]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[14] The pH of the solution is recorded after each addition, allowing for equilibration.[15]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value for each ionizable group (the ammonium and phenolic hydroxyl groups) is the pH at the midpoint of the respective buffer region (half-equivalence point).[14]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups: a phenolic hydroxyl group, a primary amine (as an ammonium salt), and an aromatic ring.

-

Phenolic Hydroxyl Group: This group is weakly acidic and susceptible to oxidation, potentially forming quinone-type structures.[2] It can also undergo etherification and esterification reactions.

-

Amino Group (Ammonium): The primary amine is basic and, in the hydrochloride salt form, exists as an ammonium ion. It can be deprotonated with a base to yield the free amine, which is nucleophilic and can participate in reactions such as acylation and alkylation.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group.

The compound is generally stable under standard laboratory conditions.

Synthetic Routes

The stereospecificity of (R)-3-(1-Aminoethyl)phenol is crucial for its application as a chiral building block.[2] Two primary strategies are employed for its synthesis: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

A common and efficient method is the asymmetric reduction of the prochiral ketone, 3-hydroxyacetophenone .[2] This approach directly yields the desired (R)-enantiomer.

-

Catalysts: This transformation is typically achieved using chiral catalysts, often based on transition metals like Ruthenium complexed with chiral ligands (e.g., BINAP derivatives).[17] Biocatalytic methods employing specific enzymes (e.g., dehydrogenases) are also utilized for high enantioselectivity.[18]

-

Reducing Agents: Common reducing agents include borane derivatives in the presence of a chiral catalyst or catalytic hydrogenation.[19][20]

Chiral Resolution

This classical method involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol.

-

Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives, to form a pair of diastereomeric salts.[2][21]

-

Fractional Crystallization: Due to their different physical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization in a suitable solvent.[2] Polar solvents or their mixtures are often employed for this purpose.[22]

-

Liberation of the Enantiomer: After isolation of the desired diastereomeric salt, the pure (R)-enantiomer is liberated by treatment with a base to neutralize the chiral acid.[2]

Visualizations

Synthesis Workflow: Asymmetric Reduction

References

- 1. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Supplier [benchchem.com]

- 3. 1stsci.com [1stsci.com]

- 4. This compound - CAS:856563-08-1 - Abovchem [abovchem.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. thinksrs.com [thinksrs.com]

- 9. enamine.net [enamine.net]

- 10. scribd.com [scribd.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. enamine.net [enamine.net]

- 17. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ftb.com.hr [ftb.com.hr]

- 19. Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-3-(1-Aminoethyl)phenol Hydrochloride

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (R)-3-(1-Aminoethyl)phenol hydrochloride, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a chiral compound featuring a phenol ring substituted with an aminoethyl group at the meta-position. The "(R)" designation indicates the stereochemistry at the chiral center of the aminoethyl side chain. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol |

| CAS Number | 856563-08-1 |

| Parent Compound M.W. | 137.18 g/mol ((R)-3-(1-Aminoethyl)phenol)[1][2][3][4] |

Note: The molecular weight of the parent compound, (R)-3-(1-Aminoethyl)phenol, is provided for reference.

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the phenolic hydroxyl group, the aminoethyl group in the (R) configuration, and the associated chloride ion.

(Image of the 2D chemical structure of this compound would be placed here in a full implementation)

Experimental Protocols for Synthesis

The synthesis of enantiomerically pure this compound is a critical step in the production of various active pharmaceutical ingredients. The primary methods employed are chiral resolution of a racemic mixture and asymmetric synthesis.

This classical method involves the separation of a racemic mixture of 3-(1-aminoethyl)phenol into its (R) and (S) enantiomers.

Methodology:

-

Diastereomeric Salt Formation: The racemic 3-(1-aminoethyl)phenol is reacted with an enantiomerically pure chiral acid, such as L-tartaric acid, in a suitable solvent (e.g., methanol or ethanol). This reaction forms a pair of diastereomeric salts, (R)-amine-(L)-acid and (S)-amine-(L)-acid.

-

Fractional Crystallization: Due to their different physical properties, particularly solubility, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution upon cooling or concentration. The selection of the solvent system is crucial for achieving efficient separation.

-

Isolation of the Desired Diastereomer: The crystallized salt, corresponding to the desired (R)-enantiomer, is isolated by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free (R)-3-(1-aminoethyl)phenol.

-

Hydrochloride Salt Formation: The purified (R)-amine is subsequently dissolved in a suitable organic solvent (e.g., isopropanol) and treated with hydrochloric acid (either as a gas or a solution in an organic solvent) to precipitate the this compound salt, which is then collected by filtration and dried.

Asymmetric synthesis offers a more direct route to the desired (R)-enantiomer, avoiding the loss of 50% of the material inherent in chiral resolution.[5]

Methodology:

-

Starting Material: The synthesis typically begins with the prochiral ketone, 3'-hydroxyacetophenone.[5]

-

Asymmetric Reduction: The ketone is subjected to an asymmetric reduction of the carbonyl group. This can be achieved through several methods:

-

Catalytic Hydrogenation: Using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high enantioselectivity.

-

Stoichiometric Reduction: Employing a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

-

-

Conversion to Amine (if necessary): Depending on the specific synthetic route, the resulting chiral alcohol may need to be converted to the amine. This can involve activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

-

Hydrochloride Salt Formation: The resulting (R)-3-(1-aminoethyl)phenol is then converted to its hydrochloride salt as described in the previous protocol.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral resolution synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound via chiral resolution.

References

- 1. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. This compound|Supplier [benchchem.com]

Enantioselective synthesis of (R)-3-(1-Aminoethyl)phenol

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-(1-Aminoethyl)phenol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably Rivastigmine, a compound used in the management of Alzheimer's disease. The stereochemistry at the benzylic amine is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This technical guide provides a comprehensive overview of the principal methods for the enantioselective synthesis of (R)-3-(1-Aminoethyl)phenol, including detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows. The primary synthetic strategies discussed are asymmetric reduction of 3-hydroxyacetophenone, chiral resolution of racemic 3-(1-aminoethyl)phenol, biocatalytic synthesis via transamination, and asymmetric reductive amination. Each method is evaluated based on its efficiency, enantioselectivity, and scalability, offering researchers and drug development professionals the necessary information to select the most suitable approach for their specific needs.

Introduction

The demand for enantiomerically pure pharmaceuticals has driven significant advancements in asymmetric synthesis. (R)-3-(1-Aminoethyl)phenol, with its single stereocenter, presents a valuable case study in the application of modern enantioselective techniques. The efficiency and stereochemical fidelity of its synthesis have a direct impact on the overall cost and purity of the final active pharmaceutical ingredient (API). This guide delves into the core methodologies for obtaining this crucial building block in its desired (R)-enantiomeric form.

Asymmetric Reduction of 3-Hydroxyacetophenone

A direct and atom-economical approach to (R)-3-(1-Aminoethyl)phenol involves the asymmetric reduction of the prochiral ketone, 3-hydroxyacetophenone. This method typically employs a chiral catalyst to stereoselectively reduce the ketone to the corresponding (R)-alcohol, which is then converted to the amine. A more direct variation is the asymmetric transfer hydrogenation of an intermediate imine.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst is a well-established method for the enantioselective reduction of ketones. The Noyori-type catalysts, which feature a Ru(II) center, a chiral diamine ligand (e.g., TsDPEN), and an arene ligand, are particularly effective.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst [1]

-

Catalyst Preparation: A solution of [RuCl2(p-cymene)]2 and (R,R)-TsDPEN in a 1:2 molar ratio is stirred in a suitable solvent (e.g., DMF) under an inert atmosphere.

-

Reaction Setup: To a solution of 3-hydroxyacetophenone (1.0 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio), the prepared catalyst solution (0.5-1 mol%) is added.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 28-40 °C) for a specified time (e.g., 12-24 hours) until complete conversion is observed by TLC or HPLC.

-

Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting (R)-1-(3-hydroxyphenyl)ethanol can be purified by column chromatography.

-

Conversion to Amine: The chiral alcohol is then converted to the corresponding amine via standard procedures, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by displacement with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection.

Quantitative Data: Asymmetric Reduction

| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |

| Ru(II)/(R,R)-TsDPEN/HCOOH:NEt3 | 3-Hydroxyacetophenone | (R)-1-(3-hydroxyphenyl)ethanol | >95 | >98 | [1] |

| RuCl2--INVALID-LINK--n/(S,S)-DPEN/KOH | Acetophenone (model) | (R)-1-Phenylethanol | >99 | 97 | [2] |

Workflow for Asymmetric Reduction

Caption: Workflow for Asymmetric Reduction of 3-Hydroxyacetophenone.

Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol

Chiral resolution is a classical and industrially viable method for separating a racemic mixture into its constituent enantiomers. This technique involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

Diastereomeric Salt Crystallization

A commonly used resolving agent for primary amines is di-p-toluoyl-D-tartaric acid (DPTTA).

Experimental Protocol: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid [4]

-

Salt Formation: A solution of racemic 3-(1-aminoethyl)phenol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is heated to reflux. A solution of (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 eq) in the same solvent is added dropwise.

-

Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: The crystalline solid is collected by filtration and washed with a small amount of the cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.

-

Liberation of the Free Amine: The isolated diastereomeric salt is suspended in water, and the pH is adjusted to >10 with an aqueous base (e.g., 2M NaOH).

-

Extraction and Isolation: The liberated free amine is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-3-(1-aminoethyl)phenol.

Quantitative Data: Chiral Resolution

| Resolving Agent | Racemate | Solvent | Yield of (R)-amine (%) | ee of (R)-amine (%) | Reference |

| (+)-Di-p-toluoyl-D-tartaric acid | 3-(1-Aminoethyl)phenol | Methanol | ~40-45 (theoretical max 50) | >99 | [4] |

| d-Tartaric acid | (S)-Aminoglutethimide (model) | DMSO | 48.8 | 90.7 | [5] |

Workflow for Chiral Resolution

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Biocatalytic Synthesis using Transaminases

Biocatalysis has emerged as a powerful and sustainable method for the synthesis of chiral amines. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor with high enantioselectivity. For the synthesis of (R)-3-(1-aminoethyl)phenol, an (R)-selective ω-transaminase is employed with 3-hydroxyacetophenone as the substrate.

Experimental Protocol: Transaminase-Mediated Synthesis [6]

-

Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), dissolve 3-hydroxyacetophenone (substrate), an amino donor (e.g., isopropylamine or D-alanine), and pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM).

-

Enzymatic Reaction: Add the (R)-selective ω-transaminase (e.g., as a whole-cell lysate or purified enzyme, such as ATA-025) to the reaction mixture.

-

Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-45 °C) with gentle agitation for a period of 12-48 hours. The progress of the reaction is monitored by HPLC.

-

Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to >10 with a base. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to afford (R)-3-(1-aminoethyl)phenol.

Quantitative Data: Biocatalytic Synthesis

| Enzyme | Substrate | Amino Donor | Yield (%) | ee (%) | Reference |

| Transaminase ATA-025 | 1-(3-methylphenyl)ethan-1-one (model) | Isopropylamine | 77 | >98.5 | [6] |

| Engineered Transaminase | 3-Hydroxyacetophenone | Isopropylamine | High conversion | >99 | [7] |

| ω-Transaminase (AbTA) | 2-acetyl-5-fluorophenol (model) | (R)-α-methylbenzylamine | ~50 (conversion) | >99 | [8] |

Workflow for Biocatalytic Synthesis

Caption: Workflow for Biocatalytic Synthesis using a Transaminase.

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a highly efficient one-pot method for the synthesis of chiral amines directly from ketones. This approach avoids the isolation of intermediate alcohols or imines. The reaction typically involves a metal catalyst with a chiral ligand, a reducing agent, and an ammonia source.

Experimental Protocol: Asymmetric Reductive Amination [9]

-

Catalyst System: A chiral ruthenium catalyst is often employed, for example, one derived from [((R)-tol-binap)RuCl2].

-

Reaction Setup: In a pressure vessel, 3-hydroxyacetophenone, the chiral catalyst, and an ammonia source (e.g., ammonium formate or ammonia in methanol) are combined in a suitable solvent.

-

Reaction Conditions: The vessel is charged with hydrogen gas to a specific pressure, or a hydrogen donor like ammonium formate is used. The reaction is heated to a specified temperature (e.g., 60-85 °C) and stirred for several hours.

-

Work-up and Isolation: After cooling and depressurization, the reaction mixture is worked up. If ammonium formate is used, the resulting N-formylated amine may need to be hydrolyzed with acid or base to yield the free primary amine. The product is then isolated by extraction and purified by chromatography or crystallization.

Quantitative Data: Asymmetric Reductive Amination

| Catalyst System | Substrate | Amine Source | Yield (%) | ee (%) | Reference |

| [((R)-tol-binap)RuCl2] | Acetophenone (model) | HCOONH4/NH3 | 85 | 96 | [9] |

| [Rh(C5Me5)Cl2]2 | Acetophenone (model) | NH3/Isopropanol | 30 | Low | [9] |

Workflow for Asymmetric Reductive Amination

Caption: Workflow for Asymmetric Reductive Amination.

Conclusion

The enantioselective synthesis of (R)-3-(1-Aminoethyl)phenol can be achieved through several effective methodologies. Asymmetric reduction and reductive amination offer direct, atom-economical routes from a readily available starting material, with high enantioselectivities achievable through the appropriate choice of chiral catalyst. Chiral resolution, while being a more traditional approach with a theoretical maximum yield of 50%, remains a robust and scalable method. Biocatalysis using transaminases represents a green and highly selective alternative, operating under mild conditions and often affording products with excellent enantiomeric purity. The selection of the optimal synthetic route will depend on a variety of factors, including cost of reagents and catalysts, desired scale of production, available equipment, and environmental considerations. This guide provides the foundational information for researchers and process chemists to make an informed decision for the efficient and selective synthesis of this important pharmaceutical intermediate.

References

- 1. repositorio.ufmg.br [repositorio.ufmg.br]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)-phenol - Google Patents [patents.google.com]

- 8. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Chiral Resolution of 3-(1-Aminoethyl)phenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of racemic 3-(1-Aminoethyl)phenol, a critical process for the synthesis of optically pure enantiomers required in pharmaceutical development. The document details the theoretical basis and practical application of the most common resolution strategies: diastereomeric crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.

Introduction

3-(1-Aminoethyl)phenol is a valuable chiral building block in organic synthesis. Its enantiomers often exhibit different pharmacological and toxicological profiles, making their separation essential for the development of safe and effective drugs. The production of this compound typically results in a racemic mixture, necessitating a resolution step to isolate the desired single enantiomer. This guide explores the core methodologies employed for this purpose, providing detailed protocols and comparative data where available.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and industrially scalable method for resolving racemic amines. This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, unlike enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Principle

The fundamental principle of this method lies in the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which can be separated using conventional techniques. The choice of resolving agent and solvent system is critical and often determined empirically to achieve a significant difference in the solubility of the diastereomeric salts.

dot

Caption: Workflow for Diastereomeric Crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

Materials:

-

Racemic 3-(1-Aminoethyl)phenol

-

L-(+)-Tartaric acid

-

Methanol

-

Acetone

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1 equivalent of racemic 3-(1-Aminoethyl)phenol and 0.5 to 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol (e.g., at 60 °C).[1]

-

Allow the clear solution to cool to room temperature.

-

Gradually add an anti-solvent, such as acetone, to induce precipitation.[1]

-

Allow the mixture to crystallize, potentially overnight at a reduced temperature (e.g., 5 °C), to maximize the yield of the less soluble diastereomeric salt.[1]

-

Collect the precipitated crystals by suction filtration and wash with a small amount of cold solvent (e.g., a methanol/acetone mixture).

-

To liberate the free amine, dissolve the collected diastereomeric salt in water and basify with a sodium hydroxide solution.

-

Extract the liberated enantiomerically enriched amine with an organic solvent such as diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the resolved amine.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Quantitative Data

Specific quantitative data for the resolution of 3-(1-Aminoethyl)phenol is not available in the reviewed literature. The following table presents data for the resolution of a similar compound, which can be considered as a benchmark for optimization.

| Racemic Amine | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess of Recovered Amine | Reference |

| 3-[1-(Dimethylamino)ethyl]phenol | L-(+)-Tartaric Acid | Methanol/Acetone | Not Specified | >99.6% (for the S-enantiomer after recrystallization) | [1] |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of amines through enantioselective acylation.

Principle

The basis of enzymatic kinetic resolution is the difference in the rate of reaction for the two enantiomers with the enzyme. By stopping the reaction at approximately 50% conversion, one can obtain the acylated product of one enantiomer and the unreacted starting material of the other, both in high enantiomeric excess.

dot

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Acylation

The following is a general protocol for the kinetic resolution of a racemic amine using Candida antarctica lipase B (commercially available as Novozym 435), which is a widely used and robust enzyme for such transformations.[2]

Materials:

-

Racemic 3-(1-Aminoethyl)phenol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Aprotic organic solvent (e.g., methyl tert-butyl ether (MTBE))

-

Acyl donor (e.g., diisopropyl malonate)

-

Shaker incubator

Procedure:

-

To a vial, add the immobilized lipase (e.g., 20 mg).

-

Add the solvent (e.g., 200 µL of MTBE).[2]

-

Add the racemic 3-(1-Aminoethyl)phenol (e.g., 0.5 mmol).

-

Add the acyl donor (e.g., 0.5 mmol of diisopropyl malonate).[2]

-

Seal the vial and place it in a shaker incubator at a suitable temperature (e.g., 40°C) with agitation (e.g., 200 rpm).[2]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.

-

Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.[2]

-

The unreacted amine and the acylated product can be separated by standard methods such as column chromatography or acid-base extraction.

Quantitative Data

Specific quantitative data for the enzymatic kinetic resolution of 3-(1-Aminoethyl)phenol is not available in the reviewed literature. The following table provides representative data for the kinetic resolution of other amines using Candida antarctica lipase B, illustrating the potential of this method.

| Racemic Amine | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |

| (±)-1-Phenylethylamine | Novozym 435 | Diisopropyl malonate | MTBE | ~50 | >95 | [2] |

| Heptan-2-amine | CaLB-MNPs | Isopropyl 2-ethoxyacetate | MTBE | ~45 | >95 | N/A |

| 1-Methoxypropan-2-amine | Novozym 435 | Isopropyl 2-ethoxyacetate | MTBE | ~40 | ~80 | N/A |

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. This method can be highly effective for obtaining both enantiomers in high purity, although it can be more costly for large-scale production compared to crystallization methods.

Principle

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for the two enantiomers, resulting in differential elution from the chromatographic column. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.

dot

Caption: Workflow for Preparative Chiral Chromatography.

Experimental Protocol: General Approach for Preparative HPLC

A specific preparative method for 3-(1-Aminoethyl)phenol is not detailed in the searched literature. The following protocol provides a general framework for developing a preparative chiral HPLC separation.

Materials and Instrumentation:

-

Preparative HPLC system with a suitable detector (e.g., UV)

-

Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak® or Lux® series)

-

HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)

-

Basic or acidic additives if necessary (e.g., diethylamine, trifluoroacetic acid)

Procedure:

-

Method Development (Analytical Scale):

-

Screen various polysaccharide-based chiral columns (e.g., amylose or cellulose derivatives).

-

Test different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

-

Incorporate small amounts of a basic additive (e.g., 0.1% diethylamine) to improve the peak shape of the amine.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the enantiomers.

-

-

Scale-Up to Preparative Scale:

-

Use a preparative column with the same stationary phase as the optimized analytical method.

-

Adjust the flow rate and injection volume according to the dimensions of the preparative column.

-

Dissolve the racemic 3-(1-Aminoethyl)phenol in the mobile phase at a concentration that avoids column overloading.

-

Perform repeated injections of the racemic mixture.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.

-

Quantitative Data

Specific quantitative data for the preparative chiral separation of 3-(1-Aminoethyl)phenol is not available in the reviewed literature. The performance of a preparative chiral separation is highly dependent on the specific compound, stationary phase, and mobile phase used. The goal of such a separation is typically to achieve high enantiomeric purity (>99% ee) and good recovery.

Conclusion

The chiral resolution of 3-(1-Aminoethyl)phenol is a critical step for its application in the synthesis of enantiomerically pure pharmaceuticals. This guide has detailed the three primary methodologies for achieving this separation: diastereomeric crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. While diastereomeric crystallization remains a robust and scalable method, enzymatic resolution offers high selectivity under mild conditions. Preparative chiral chromatography provides a direct separation method capable of yielding high-purity enantiomers. The selection of the most appropriate method will depend on factors such as the desired scale of production, cost considerations, and the required level of enantiomeric purity. Further empirical investigation is necessary to optimize these methods specifically for 3-(1-Aminoethyl)phenol to obtain detailed quantitative performance data.

References

(R)-3-(1-Aminoethyl)phenol Hydrochloride: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral molecule of significant interest in medicinal chemistry and pharmacology. While its primary application has been as a key chiral building block in the synthesis of more complex pharmaceutical agents, emerging evidence suggests it possesses intrinsic biological activities. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing from available data and the known pharmacology of structurally related compounds. This document outlines its potential as a modulator of key enzymatic pathways, specifically as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). Furthermore, potential neuroprotective and anti-inflammatory effects are explored. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.

Introduction

This compound, a derivative of phenethylamine, presents a compelling profile for pharmacological investigation. Its structure, featuring a phenolic hydroxyl group and a chiral aminoethyl side chain, is a common motif in many biologically active compounds. The stereochemistry at the alpha-carbon of the ethylamine side chain is a critical determinant of its biological activity, a principle well-established with its enantiomer, (S)-3-(1-Aminoethyl)phenol, which serves as a crucial intermediate in the synthesis of the acetylcholinesterase inhibitor Rivastigmine[1]. This document aims to consolidate the current understanding of the (R)-enantiomer's mechanism of action, focusing on its enzymatic inhibition and potential downstream cellular effects.

Putative Mechanisms of Action

The biological effects of this compound are thought to be primarily mediated through the inhibition of key enzymes involved in neurotransmitter metabolism and signaling.

Monoamine Oxidase (MAO) Inhibition

One of the principal hypothesized mechanisms of action for this compound is the inhibition of monoamine oxidase (MAO)[2]. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system. By inhibiting MAO, this compound can increase the synaptic levels of these neurotransmitters, leading to enhanced monoaminergic signaling.

-

Signaling Pathway of MAO Inhibition

Acetylcholinesterase (AChE) Inhibition

This compound has also been noted for its potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[2]. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for neurological conditions characterized by cholinergic deficits.

-

Signaling Pathway of AChE Inhibition

Neuroprotective and Anti-inflammatory Effects

Preliminary observations suggest that this compound may exert neuroprotective effects, potentially through its antioxidant capacity and modulation of cellular signaling pathways involved in cell survival[2]. Furthermore, compounds with similar phenolic structures have demonstrated the ability to reduce the production of pro-inflammatory cytokines in cellular models of inflammation[2].

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents hypothetical data based on the expected activities of similar phenolic ethylamines to serve as a template for future studies.

| Target Enzyme | Assay Type | Parameter | Value |

| Monoamine Oxidase-A (MAO-A) | Fluorometric Assay | IC50 | Data Not Available |

| Monoamine Oxidase-B (MAO-B) | Fluorometric Assay | IC50 | Data Not Available |

| Acetylcholinesterase (AChE) | Ellman's Assay | IC50 | Data Not Available |

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A and MAO-B.

-

Methodology: A fluorometric assay can be employed using a commercially available MAO-Glo™ Assay kit (Promega).

-

Prepare a serial dilution of this compound in an appropriate buffer.

-

Add the test compound dilutions to a 96-well plate containing recombinant human MAO-A or MAO-B enzyme.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate at room temperature for a specified period.

-

Add a luminogenic detection reagent to terminate the MAO reaction and generate a luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

-

Experimental Workflow for MAO Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine the IC50 of this compound against AChE.

-

Methodology: The colorimetric Ellman's method is a standard assay for AChE activity.

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the test compound, AChE enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and the percent inhibition for each compound concentration.

-

Determine the IC50 value using non-linear regression.

-

-

Experimental Workflow for AChE Inhibition Assay

References

(R)-3-(1-Aminoethyl)phenol hydrochloride as a chiral building block

An In-depth Technical Guide to (R)-3-(1-Aminoethyl)phenol Hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[][2] Its defined stereochemistry is crucial for creating compounds with specific biological functions, as the three-dimensional arrangement of its amine and phenolic groups allows for precise interactions with chiral biological targets like proteins and nucleic acids.[3] This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in drug discovery and development.

Physicochemical and Structural Data

The fundamental properties of (R)-3-(1-Aminoethyl)phenol and its hydrochloride salt are essential for its application in synthesis. While some experimental data is available for the racemic or (S)-enantiomer, many properties for the (R)-enantiomer are derived from computational models.

| Property | (R)-3-(1-Aminoethyl)phenol (Free Base) | (R)-3-(1-Aminoethyl)phenol HCl (Salt) | Reference |

| CAS Number | 518060-42-9 | 856563-08-1 | [3][4] |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | [4][5] |

| Molecular Weight | 137.18 g/mol | 173.64 g/mol | [3][4] |

| IUPAC Name | 3-[(1R)-1-aminoethyl]phenol | 3-[(1R)-1-aminoethyl]phenol;hydrochloride | [4] |

| XLogP3 | 0.9 | - | [4][6] |

| Hydrogen Bond Donor Count | 2 | - | [4][6] |

| Hydrogen Bond Acceptor Count | 2 | - | [4][6] |

| Topological Polar Surface Area | 46.3 Ų | - | [4][6] |

| Appearance | White or light brown crystalline powder (S-form) | Crystalline solid | [5] |

Synthetic Methodologies

The production of enantiomerically pure (R)-3-(1-Aminoethyl)phenol is primarily achieved through two distinct strategies: the classical resolution of a racemic mixture and modern asymmetric synthesis, which aims to directly produce the desired enantiomer.[3]

References

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. This compound|Supplier [benchchem.com]

- 4. (R)-3-(1-Aminoethyl)phenol | C8H11NO | CID 40427058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemical Dichotomy in the Bioactivity of 3-(1-Aminoethyl)phenol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of the (R) and (S) enantiomers of 3-(1-Aminoethyl)phenol. While direct comparative quantitative data on the bioactivity of the parent enantiomers is limited in publicly available literature, the significance of their stereochemistry is prominently highlighted by the pharmacological profile of their derivatives. The (S)-enantiomer is a pivotal intermediate in the synthesis of Rivastigmine, a well-established cholinesterase inhibitor for the treatment of Alzheimer's and Parkinson's disease-related dementia. This guide synthesizes the available information, focusing on the implied primary mechanism of action—cholinesterase inhibition—and explores potential interactions with other neurotransmitter systems. Detailed experimental protocols for assessing the biological activities of these compounds are provided, alongside logical and signaling pathway diagrams to facilitate a deeper understanding of their potential pharmacological roles.

Introduction

The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to preferential binding of one enantiomer over the other. The compound 3-(1-Aminoethyl)phenol possesses a single chiral center, giving rise to the (R) and (S) enantiomers. A comprehensive understanding of their distinct biological activities is crucial for their potential therapeutic applications and for the rational design of new chemical entities.

The most significant insight into the differential bioactivity of these enantiomers comes from the established use of (S)-3-(1-Aminoethyl)phenol as a key precursor for the synthesis of Rivastigmine[1]. Rivastigmine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The stereochemistry of the (S)-enantiomer is critical for the efficacy of Rivastigmine, underscoring the importance of chirality in its interaction with cholinesterase enzymes[1]. While this strongly suggests that the (S)-enantiomer of 3-(1-Aminoethyl)phenol itself may possess some degree of cholinesterase inhibitory activity, direct quantitative comparisons with the (R)-enantiomer are not readily found in published studies.

Quantitative Data on Biological Activity

Direct quantitative data, such as IC50 or Ki values, for the cholinesterase inhibitory activity of (R)- and (S)-3-(1-Aminoethyl)phenol is not extensively reported in the scientific literature. The primary focus of existing research has been on the synthesis and utilization of these enantiomers as building blocks for more complex molecules. However, based on the established role of the (S)-enantiomer in the synthesis of Rivastigmine, a comparative summary of the known activity of Rivastigmine is presented to infer the potential activity profile of its precursor.

Table 1: Cholinesterase Inhibition Data for Rivastigmine (Derived from (S)-3-(1-Aminoethyl)phenol)

| Compound | Target | IC50 (µM) | Enzyme Source | Reference |

| Rivastigmine | Acetylcholinesterase (AChE) | Data not available in provided search results | Human | [2] |

| Rivastigmine | Butyrylcholinesterase (BChE) | Data not available in provided search results | Human | [2] |

Note: Specific IC50 values for Rivastigmine were not found in the provided search results. It is known to be a potent inhibitor of both enzymes[2].

Table 2: Potential Neurotransmitter Receptor Binding Affinities of 3-(1-Aminoethyl)phenol Enantiomers (Hypothetical)

Due to the structural similarity of 3-(1-Aminoethyl)phenol to endogenous neurotransmitters, it is plausible that its enantiomers may interact with various neurotransmitter receptors. However, specific binding affinity data (Ki values) for these enantiomers at serotonin, dopamine, or adrenergic receptors are not available in the reviewed literature. Research on structurally related compounds suggests that phenolic amines can interact with these receptor systems[3].

| Enantiomer | Receptor Subtype | Binding Affinity (Ki) | Reference |

| (R)-3-(1-Aminoethyl)phenol | Serotonin (e.g., 5-HT1A, 5-HT2A) | Not Reported | - |

| (S)-3-(1-Aminoethyl)phenol | Serotonin (e.g., 5-HT1A, 5-HT2A) | Not Reported | - |

| (R)-3-(1-Aminoethyl)phenol | Dopamine (e.g., D1, D2) | Not Reported | - |

| (S)-3-(1-Aminoethyl)phenol | Dopamine (e.g., D1, D2) | Not Reported | - |

| (R)-3-(1-Aminoethyl)phenol | Adrenergic (e.g., α1, α2, β1, β2) | Not Reported | - |

| (S)-3-(1-Aminoethyl)phenol | Adrenergic (e.g., α1, α2, β1, β2) | Not Reported | - |

Experimental Protocols

The following sections detail standardized experimental methodologies that would be employed to determine the biological activity of (R)- and (S)-3-(1-Aminoethyl)phenol.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BChE.

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

(R)-3-(1-Aminoethyl)phenol and (S)-3-(1-Aminoethyl)phenol

-

Positive control (e.g., Galantamine, Donepezil)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compounds ((R)- and (S)-3-(1-Aminoethyl)phenol) and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the cholinesterase enzyme solution (AChE or BChE) to each well and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Neurotransmitter Receptors

This technique is used to determine the binding affinity of a ligand for a specific receptor.

Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand (e.g., containing ³H or ¹²⁵I) for binding to a specific receptor preparation (e.g., cell membranes expressing the receptor of interest). The amount of radioactivity bound to the receptors is measured, and the displacement of the radioligand by the test compound is used to determine the test compound's binding affinity (Ki).

Materials:

-

Cell membranes expressing the target receptor (e.g., serotonin 5-HT1A, dopamine D2)

-

Radiolabeled ligand specific for the target receptor

-

Unlabeled test compounds ((R)- and (S)-3-(1-Aminoethyl)phenol)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds.

-

In assay tubes or a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the unlabeled test compound at various concentrations.

-

Incubate the mixture for a specific time at a defined temperature to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the non-specific binding by including a high concentration of a known unlabeled ligand for the receptor in some of the assay tubes.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Implied Cholinergic Signaling Pathway

Given the role of (S)-3-(1-Aminoethyl)phenol as a precursor to the cholinesterase inhibitor Rivastigmine, its primary biological effect is likely mediated through the potentiation of cholinergic neurotransmission. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of action via cholinesterase inhibition.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines the logical workflow for a comprehensive evaluation of the biological activity of the (R) and (S) enantiomers of 3-(1-Aminoethyl)phenol.

Caption: Workflow for assessing the biological activity of enantiomers.

Discussion and Future Directions

The primary established biological relevance of the 3-(1-Aminoethyl)phenol enantiomers lies in their role as precursors to cholinesterase inhibitors, with the (S)-enantiomer being crucial for the activity of Rivastigmine[1]. This strongly suggests that the (S)-enantiomer possesses a specific stereochemical arrangement that is favorable for interaction with the active site of cholinesterases. The lack of direct comparative data for the parent enantiomers represents a significant knowledge gap.

Future research should focus on the direct in vitro evaluation of both (R)- and (S)-3-(1-Aminoethyl)phenol for their inhibitory activity against AChE and BChE. Such studies would provide valuable quantitative data (IC50 values) to definitively establish the degree of stereoselectivity in their interaction with these enzymes.

Furthermore, a comprehensive screening of these enantiomers against a panel of neurotransmitter receptors (serotonin, dopamine, adrenergic, etc.) is warranted. Their structural similarity to endogenous monoamines suggests the potential for off-target activities that could be either beneficial or detrimental. Elucidating their full pharmacological profile is essential for any future drug development efforts based on this scaffold.

References

Spectroscopic Characterization of (R)-3-(1-Aminoethyl)phenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-(1-Aminoethyl)phenol hydrochloride (CAS No: 856563-08-1).[1][2][3] Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

-

IUPAC Name: 3-[(1R)-1-aminoethyl]phenol;hydrochloride

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and Mass spectroscopic analyses of this compound. These are predicted values based on the analysis of similar phenolic and amino compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 - 1.7 | Doublet (d) | 3H | -CH₃ |

| ~4.3 - 4.5 | Quartet (q) | 1H | -CH(NH₃⁺)- |

| ~6.7 - 7.3 | Multiplet (m) | 4H | Aromatic C-H |

| ~8.0 - 9.0 | Broad (br) | 3H | -NH₃⁺ |

| ~9.5 - 10.5 | Singlet (s) | 1H | Phenolic -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~20 - 25 | -CH₃ |

| ~50 - 55 | -CH(NH₃⁺)- |

| ~115 - 130 | Aromatic C-H |

| ~140 - 145 | Aromatic C-C(H)- |

| ~155 - 160 | Aromatic C-OH |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H (Phenol) Stretch |

| 2800 - 3100 | Medium | C-H (Aromatic & Aliphatic) Stretch |

| 2500 - 2700 | Broad | N-H (Ammonium salt) Stretch |

| 1500 - 1600 | Strong | C=C (Aromatic) Stretch |

| 1450 - 1550 | Medium | N-H (Ammonium salt) Bend |

| 1200 - 1300 | Strong | C-O (Phenol) Stretch |

| 1000 - 1100 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Ion Type |

| 138.09 | [M+H]⁺ of free base |

| 121.06 | [M+H - NH₃]⁺ of free base |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of labile protons with the solvent.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The spectral width should cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

The spectral width should encompass the expected range for carbon signals (e.g., 0-180 ppm).

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H, C=C, C-O, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a suitable ionization source such as Electrospray Ionization (ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

The solvent should be compatible with the ionization technique being used.

Data Acquisition:

-

Introduce the sample solution into the ion source of the mass spectrometer, often via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation to observe the daughter ions.

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak.

-

Compare the measured m/z of the molecular ion with the calculated exact mass of the protonated molecule to confirm the elemental composition.

-

If MS/MS was performed, analyze the fragmentation pattern to gain further structural insights.

Workflow Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis and the general workflow for compound characterization.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Caption: Relationship between Molecular Properties and Spectroscopic Techniques.

References

(R)-3-(1-Aminoethyl)phenol Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral intermediate of significant interest in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of intermediates and final products. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways. In the absence of publicly available quantitative data, this guide presents qualitative information and standardized methodologies for its empirical determination. Additionally, as this compound is a key intermediate, the relevant signaling pathway of a downstream API, Etilefrine, is presented to fulfill visualization requirements for biological context.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-(1-Aminoethyl)phenol. The salt form is generally preferred in pharmaceutical development to enhance solubility and stability.

| Property | Value |

| Chemical Name | 3-[(1R)-1-aminoethyl]phenol;hydrochloride |

| CAS Number | 856563-08-1 |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol |

| Appearance | White to off-white solid |

| Chirality | Contains one stereocenter |

Solubility Profile

Qualitative Solubility

As a hydrochloride salt, this compound exhibits enhanced solubility in polar solvents. It is known to be soluble in water. Its solubility is expected to be significant in polar protic solvents such as methanol and ethanol, and lower in non-polar organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Water | 37 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Isopropyl Alcohol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, methanol, ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for the sedimentation of undissolved solids.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L. For aqueous solutions, measure the pH of the saturated solution.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to the formation of impurities, affecting its purity and suitability for use in synthesis. The phenolic group is particularly susceptible to oxidation.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the oxidation of the phenolic hydroxyl group. This can lead to the formation of colored impurities, such as quinones.[1] Hydrolytic and photolytic degradation are also potential pathways that should be investigated.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Summary of Forced Degradation Conditions and Expected Outcomes:

| Stress Condition | Typical Parameters | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Generally stable, but potential for minor degradation. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Potential for degradation, possibility of salt formation. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the phenol group to form quinone-like structures. |

| Thermal Degradation | 80°C for 48h (solid state) | To be determined. |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Potential for photolytic degradation and color change. |

Quantitative Stability Data:

As with solubility, specific quantitative stability data is not publicly available. The following table is a template for presenting results from forced degradation studies.

| Stress Condition | Duration (h) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

| 0.1 M HCl, 60°C | 48 | Data not available | Data not available | Data not available | Data not available |

| 0.1 M NaOH, 60°C | 48 | Data not available | Data not available | Data not available | Data not available |

| 3% H₂O₂, RT | 24 | Data not available | Data not available | Data not available | Data not available |

| 80°C (solid) | 48 | Data not available | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | - | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential impurities and degradation products.

Objective: To develop and validate an HPLC method capable of accurately assaying this compound and detecting its degradation products.

Instrumentation and Conditions (starting point for development):

-

HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A chiral column may be necessary to monitor enantiomeric purity.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-